amine CAS No. 1797375-09-7](/img/structure/B2501719.png)
(cyclopropylmethyl)[(5-ethyl-1H-1,2,4-triazol-3-yl)methyl](prop-2-yn-1-yl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(cyclopropylmethyl)(5-ethyl-1H-1,2,4-triazol-3-yl)methylamine is a complex organic compound that features a cyclopropylmethyl group, a 5-ethyl-1H-1,2,4-triazol-3-yl group, and a prop-2-yn-1-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (cyclopropylmethyl)(5-ethyl-1H-1,2,4-triazol-3-yl)methylamine typically involves multi-step organic reactions. One common approach is the cycloaddition reaction, where a cyclopropylmethyl halide reacts with a 5-ethyl-1H-1,2,4-triazole derivative under basic conditions to form the intermediate. This intermediate is then subjected to a nucleophilic substitution reaction with a prop-2-yn-1-ylamine to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is also common. For example, copper(I) catalysis in a solvent like dimethylformamide (DMF) can be employed to enhance the efficiency of the cycloaddition step .
Analyse Des Réactions Chimiques
Types of Reactions
(cyclopropylmethyl)(5-ethyl-1H-1,2,4-triazol-3-yl)methylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce the alkyne group to an alkene or alkane.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropylmethyl or triazole moieties using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: H2 with Pd/C catalyst.
Substitution: NaH or LDA in an aprotic solvent like tetrahydrofuran (THF).
Major Products
Oxidation: Formation of cyclopropylmethyl ketones or triazole oxides.
Reduction: Formation of cyclopropylmethyl alkanes or triazole alkanes.
Substitution: Formation of substituted triazoles or cyclopropylmethyl derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (cyclopropylmethyl)(5-ethyl-1H-1,2,4-triazol-3-yl)methylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its triazole moiety is known for its antimicrobial and antifungal properties, making it a candidate for drug development .
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic effects. The triazole ring is a common pharmacophore in many drugs, and modifications to the cyclopropylmethyl and prop-2-yn-1-yl groups can lead to compounds with improved efficacy and reduced side effects .
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics .
Mécanisme D'action
The mechanism of action of (cyclopropylmethyl)(5-ethyl-1H-1,2,4-triazol-3-yl)methylamine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can disrupt biological pathways, leading to antimicrobial or antifungal effects . The cyclopropylmethyl and prop-2-yn-1-yl groups can enhance the compound’s binding affinity and selectivity for its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (cyclopropylmethyl)(5-methyl-1H-1,2,4-triazol-3-yl)methylamine
- (cyclopropylmethyl)(5-ethyl-1H-1,2,4-triazol-3-yl)methylamine
- (cyclopropylmethyl)(5-ethyl-1H-1,2,4-triazol-3-yl)methylethanol
Uniqueness
The uniqueness of (cyclopropylmethyl)(5-ethyl-1H-1,2,4-triazol-3-yl)methylamine lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the cyclopropylmethyl group provides rigidity and stability, while the triazole ring offers a versatile platform for biological activity. The prop-2-yn-1-yl group adds further reactivity, making this compound a valuable tool in synthetic and medicinal chemistry .
Propriétés
IUPAC Name |
N-(cyclopropylmethyl)-N-[(3-ethyl-1H-1,2,4-triazol-5-yl)methyl]prop-2-yn-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4/c1-3-7-16(8-10-5-6-10)9-12-13-11(4-2)14-15-12/h1,10H,4-9H2,2H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDZZHPACZWDTQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NNC(=N1)CN(CC#C)CC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[1-(2-methylbenzoyl)pyrrolidin-3-yl]-1,2,4-oxadiazole](/img/structure/B2501637.png)
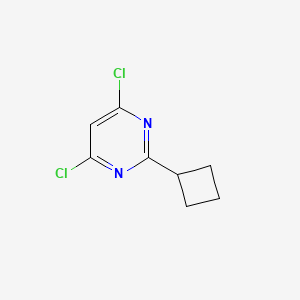
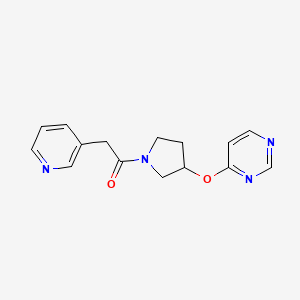
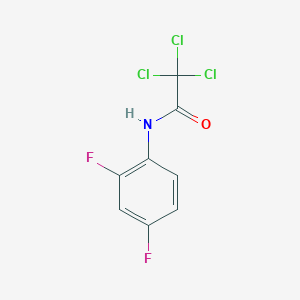

![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2-fluorophenyl)methanone](/img/structure/B2501645.png)
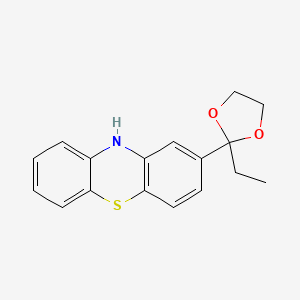
![(Z)-methyl 2-(6-fluoro-2-((4-(morpholinosulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2501647.png)
![7-[(2,4-Dichlorophenyl)methyl]-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B2501651.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide](/img/structure/B2501655.png)
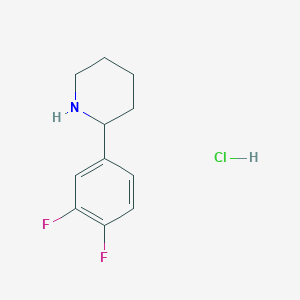

![N-(2,5-dimethoxyphenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2501658.png)
